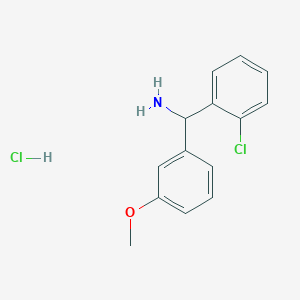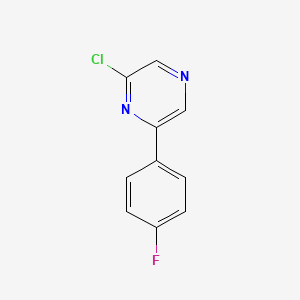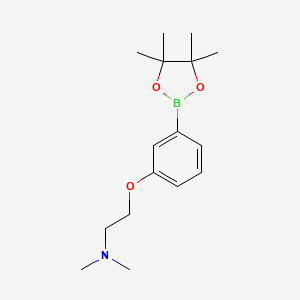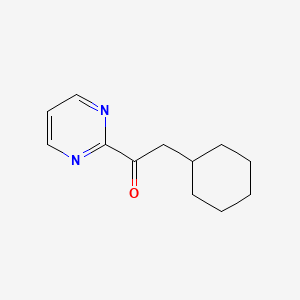![molecular formula C19H20N2O5 B1455469 methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 860612-56-2](/img/structure/B1455469.png)
methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in natural products and drugs and play a main role in cell biology . The compound also contains a pyridine ring, which is a basic heterocyclic ring. The presence of methoxy groups (-OCH3) and a hydroxy group (-OH) suggest that the compound might have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method. The pyridine ring might be formed through a condensation reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The indole ring is susceptible to electrophilic substitution, while the pyridine ring might undergo nucleophilic substitution. The hydroxy and methoxy groups could also participate in reactions .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. Compounds similar to the one have been synthesized and tested against a range of RNA and DNA viruses, showing promising results. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
The indole nucleus is known to possess anti-inflammatory properties. Researchers have been interested in synthesizing various indole derivatives to screen for anti-inflammatory pharmacological activities, which could lead to the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown potential in cancer treatment. Some compounds have been found to exhibit anticancer activity, suggesting that derivatives like the one you’re interested in could be valuable in developing new cancer therapies .
Antioxidant Properties
Indole compounds have also been synthesized to evaluate their antioxidant activity. These activities are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial and Antitubercular Activities
The structural framework of indole is beneficial in creating compounds with antimicrobial and antitubercular effects. This is particularly important in the fight against drug-resistant strains of bacteria and tuberculosis .
Antidiabetic and Antimalarial Applications
Indole derivatives have been explored for their antidiabetic and antimalarial activities. These applications are critical, given the global impact of diabetes and malaria, and the ongoing need for more effective treatments .
Anticholinesterase Activities
Compounds with an indole base have been investigated for their anticholinesterase activity, which is relevant in treating conditions like Alzheimer’s disease. This activity can help in managing symptoms related to memory and cognition .
Role in Cell Biology and Drug Synthesis
Indole derivatives play a significant role in cell biology and are prevalent moieties in natural products and drugs. Their applications extend to the treatment of various disorders and the synthesis of biologically active compounds for therapeutic use .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-13-3-4-16-14(9-13)12(11-20-16)5-7-21-8-6-17(22)15(19(21)24)10-18(23)26-2/h3-4,6,8-9,11,20,22H,5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNOVOZVNZXVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C=CC(=C(C3=O)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122483 | |
| Record name | Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate | |
CAS RN |
860612-56-2 | |
| Record name | Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860612-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)





amine hydrochloride](/img/structure/B1455402.png)


![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)